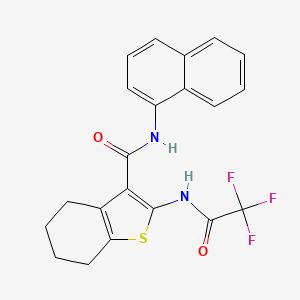

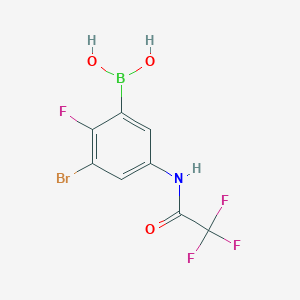

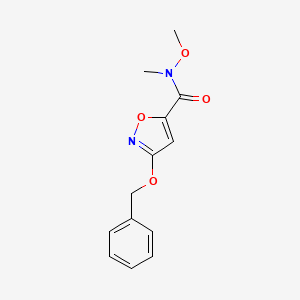

![molecular formula C14H13Cl2N5O B2598020 3-{[1-(3,4-Diclorofenil)pirazolo[4,5-e]pirimidin-4-il]amino}propan-1-ol CAS No. 890896-34-1](/img/structure/B2598020.png)

3-{[1-(3,4-Diclorofenil)pirazolo[4,5-e]pirimidin-4-il]amino}propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Mecanismo De Acción

Target of Action

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can potentially halt the proliferation of cancer cells .

Mode of Action

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates. This inhibition disrupts the kinase activity of CDK2, leading to cell cycle arrest at the G1/S checkpoint. Consequently, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol effectively impedes the progression of the cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can enhance the p53-mediated transcription of genes involved in cell cycle arrest and apoptosis. This leads to the suppression of tumor growth and induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including tumor tissues. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. The excretion of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol and its metabolites is mainly via the renal route .

Result of Action

The molecular and cellular effects of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This results in reduced tumor cell proliferation and increased cell death, contributing to its anticancer efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol. The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the biological environment. Interactions with other drugs or biomolecules may affect its binding affinity and pharmacokinetics, potentially altering its therapeutic outcomes .

: Source: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.

Análisis Bioquímico

Biochemical Properties

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol interacts with CDK2, a cyclin-dependent kinase. The compound’s interaction with CDK2 inhibits the kinase’s activity, thereby affecting cell cycle progression .

Cellular Effects

The compound exerts significant effects on various types of cells. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells .

Molecular Mechanism

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol exerts its effects at the molecular level by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death .

Temporal Effects in Laboratory Settings

Its potent cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materialsKey reactions in this process may include cyclization, halogenation, and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit potent biological activities and are being explored for various therapeutic applications.

Uniqueness

What sets 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This unique structure contributes to its potent anti-cancer activity and makes it a valuable compound for further research and development .

Propiedades

IUPAC Name |

3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUFJXFKLCTLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

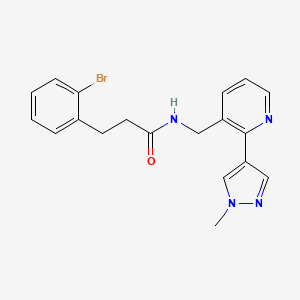

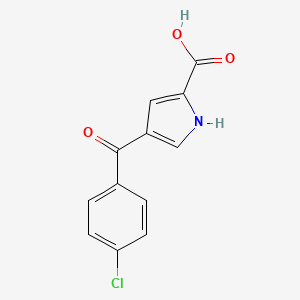

![5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2597944.png)

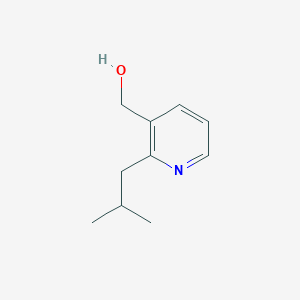

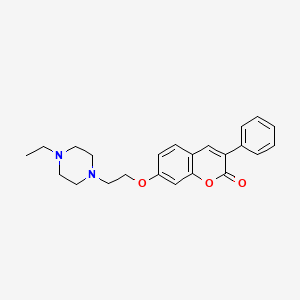

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2597946.png)

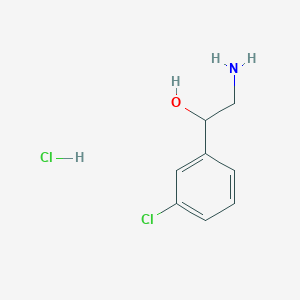

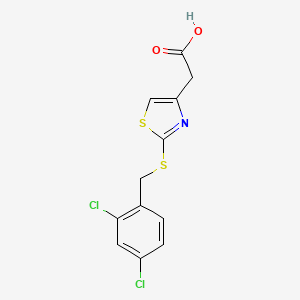

![1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)

![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2597954.png)